molecular formula C12H22O11 B11940216 Sucrose-13C6-1

Sucrose-13C6-1

Cat. No.: B11940216
M. Wt: 348.25 g/mol
InChI Key: CZMRCDWAGMRECN-VMDNQWARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose-13C6-1: is a stable isotope-labeled compound of sucrose, where six carbon atoms are replaced with the carbon-13 isotope. Sucrose itself is a disaccharide composed of glucose and fructose. This labeled compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-13C6-1 involves the incorporation of carbon-13 into the glucose and fructose units of sucrose. This can be achieved through enzymatic or chemical synthesis methods. The labeled glucose and fructose are then combined to form the labeled sucrose .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce sucrose. The resulting sucrose is then purified and labeled .

Chemical Reactions Analysis

Types of Reactions: Sucrose-13C6-1 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Glucose and fructose.

    Oxidation: Carboxylic acids.

    Reduction: Sugar alcohols.

Mechanism of Action

Sucrose-13C6-1 exerts its effects by participating in the same biochemical pathways as regular sucrose. It is hydrolyzed by sucrase into glucose and fructose, which are then absorbed and metabolized. The carbon-13 label allows researchers to trace these metabolic pathways using techniques like mass spectrometry .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1

InChI Key

CZMRCDWAGMRECN-VMDNQWARSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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